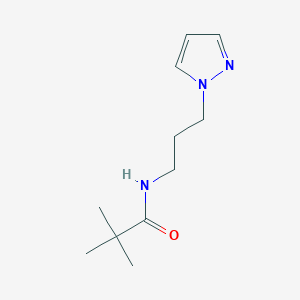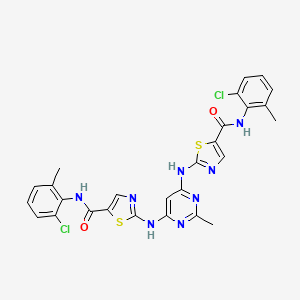
2,2'-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is a complex organic compound known for its significant role as an impurity in the synthesis of Dasatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL) . This compound is characterized by its intricate structure, which includes multiple functional groups such as pyrimidine, thiazole, and carboxamide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine and thiazole intermediates, followed by their coupling through azanediyl linkages. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) involves its interaction with tyrosine kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules. This inhibition disrupts cellular signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dasatinib: A tyrosine kinase inhibitor used in cancer treatment.
Imatinib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Nilotinib: A selective BCR-ABL tyrosine kinase inhibitor used in the treatment of CML.
Uniqueness
2,2’-((2-Methylpyrimidine-4,6-diyl)bis(azanediyl))bis(N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide) is unique due to its specific structure and role as an impurity in Dasatinib synthesis. Its presence and concentration are critical for ensuring the purity and efficacy of the final pharmaceutical product .
Propriétés
Formule moléculaire |
C27H22Cl2N8O2S2 |
|---|---|
Poids moléculaire |
625.6 g/mol |
Nom IUPAC |
N-(2-chloro-6-methylphenyl)-2-[[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H22Cl2N8O2S2/c1-13-6-4-8-16(28)22(13)36-24(38)18-11-30-26(40-18)34-20-10-21(33-15(3)32-20)35-27-31-12-19(41-27)25(39)37-23-14(2)7-5-9-17(23)29/h4-12H,1-3H3,(H,36,38)(H,37,39)(H2,30,31,32,33,34,35) |
Clé InChI |
CGJLTWSIFKBVRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)NC4=NC=C(S4)C(=O)NC5=C(C=CC=C5Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




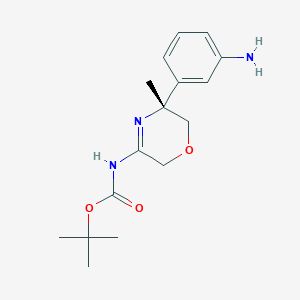

![5-Bromo-1-(2-chlorobenzyl)-1h-pyrazolo[3,4-b]pyridine](/img/structure/B14892521.png)
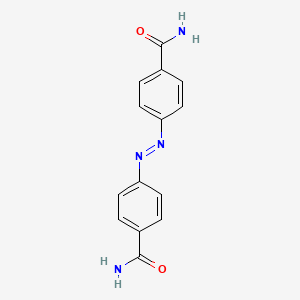


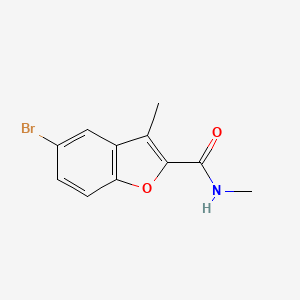
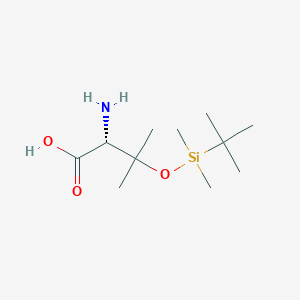

![8-Chloro-7-iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B14892579.png)
